Butyryl Coenzyme A lithium salt
Description
Significance as a Central Acyl-CoA Thioester in Biochemical Research
Butyryl-CoA is a key intermediate in numerous metabolic processes, including fatty acid metabolism, fermentation, and the degradation of certain amino acids. researchgate.net Its position as a central hub allows researchers to probe the intricate connections between different metabolic pathways. The study of butyryl-CoA provides insights into cellular energy homeostasis and the biosynthesis of essential molecules.
Below is a table summarizing the key physical and chemical properties of Butyryl Coenzyme A lithium salt hydrate:
| Property | Value |
| CAS Number | 102282-28-0 sdsmanager.comsigmaaldrich.com |
| Molecular Formula | C25H42N7O17P3S · xLi+ · yH2O sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 837.62 g/mol (free acid basis) moleculardepot.comsigmaaldrich.comsigmaaldrich.com |
| Appearance | White to slight yellow lyophilized powder ebiohippo.com |
| Solubility | Soluble in water (50 mg/mL) sigmaaldrich.comsigmaaldrich.com |
| Storage Temperature | -20°C moleculardepot.comsigmaaldrich.comsigmaaldrich.com |
Overview of Butyryl Coenzyme A's Diverse Roles in Cellular Metabolism and Regulation
Butyryl-CoA is not merely an intermediate; it is an active participant in the regulation of cellular processes. Its concentration within the cell can influence enzyme activity and even gene expression through epigenetic modifications.
Structure
2D Structure
Properties
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18-,19-,20+,24-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSSPMGDEUHRDN-WSRMJXCZSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39Li3N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102282-28-0 | |
| Record name | Butyryl coenzyme A lithium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Biosynthesis and Anabolic Pathways of Butyryl Coenzyme a
De Novo Synthesis from Acetyl Coenzyme A via Reverse β-Oxidation Pathway
One of the primary routes for butyryl-CoA synthesis is the reverse β-oxidation pathway, which essentially reverses the process of fatty acid degradation. This pathway is particularly prominent in certain anaerobic bacteria. nih.govbiorxiv.orgoup.comnih.gov
The conversion of two molecules of acetyl-CoA to one molecule of butyryl-CoA is a four-step enzymatic process. This pathway is a major carbon metabolism channel in organisms like Clostridium acetobutylicum. oup.comcapes.gov.br The steps are analogous to those in fatty acid synthesis but utilize CoA-thioester intermediates. google.com
The sequence of reactions is as follows:
Thiolase (Acetyl-CoA C-acetyltransferase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. nih.govbiorxiv.org This reaction is catalyzed by the enzyme thiolase (EC 2.3.1.9). nih.gov
β-Hydroxybutyryl-CoA Dehydrogenase: Acetoacetyl-CoA is then reduced to β-hydroxybutyryl-CoA. nih.govoup.com This step requires a reducing equivalent, typically NADH. The enzyme responsible is β-hydroxybutyryl-CoA dehydrogenase (EC 1.1.1.157). nih.gov
Crotonase (Enoyl-CoA Hydratase): The β-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA. nih.govoup.com This reaction is catalyzed by crotonase, also known as enoyl-CoA hydratase (EC 4.2.1.17). nih.gov
Butyryl-CoA Dehydrogenase: Finally, crotonyl-CoA is reduced to butyryl-CoA, a reaction that also requires a reducing equivalent like NADH or a ferredoxin-dependent system. nih.govoup.comwikipedia.org This final step is catalyzed by butyryl-CoA dehydrogenase (EC 1.3.8.1). nih.gov
Enzymatic Pathway from Acetyl-CoA to Butyryl-CoA
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | 2x Acetyl-CoA | Thiolase (AtoB) | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA | β-Hydroxybutyryl-CoA Dehydrogenase (Hbd) | β-Hydroxybutyryl-CoA |
| 3 | β-Hydroxybutyryl-CoA | Crotonase (Crt) | Crotonyl-CoA |
| 4 | Crotonyl-CoA | Butyryl-CoA Dehydrogenase (Bcd) | Butyryl-CoA |
Formation in Microbial Fermentation Pathways
In the realm of microbial metabolism, particularly in the anaerobic environment of the gut, butyryl-CoA is a key intermediate in the production of butyrate (B1204436), a short-chain fatty acid crucial for colon health. asm.orgnih.gov
Many anaerobic bacteria, including species of Clostridium, Roseburia, and Faecalibacterium, produce butyrate as a major fermentation end product. biorxiv.orgnih.govasm.org The synthesis of butyrate from butyryl-CoA can occur through two primary enzymatic routes. One route involves the enzyme butyrate kinase. nih.govasm.org The other, more common pathway in the colonic environment, utilizes butyryl-CoA:acetate (B1210297) CoA-transferase (EC 2.8.3.8). asm.orgnih.gov This enzyme transfers the CoA moiety from butyryl-CoA to acetate, resulting in the formation of butyrate and acetyl-CoA. nih.govbiorxiv.org This transferase is particularly advantageous in the acetate-rich environment of the colon. asm.org
Butyryl-CoA serves as a primer for the biosynthesis of medium-chain fatty acids (MCFAs) through further cycles of the reverse β-oxidation pathway. nih.govbiorxiv.org In this process, butyryl-CoA is elongated by the sequential addition of two-carbon units from acetyl-CoA. nih.govbiorxiv.org This carbon chain elongation is a key metabolic process for producing MCFAs like caproic acid (C6) and octanoic acid (C8) in various bacteria, including Clostridium kluyveri. nih.govbiorxiv.org The enzymes involved in the initial formation of butyryl-CoA can also participate in these subsequent elongation steps. nih.gov
Derivation from Amino Acid Metabolism
While not directly butyryl-CoA, the structurally similar isobutyryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid valine. wikipedia.orgnih.gov The metabolic pathway involves the conversion of valine to its corresponding α-keto acid, α-ketoisovalerate. nih.gov This intermediate is then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase complex to form isobutyryl-CoA. nih.gov In humans, a specific isobutyryl-CoA dehydrogenase then serves the valine pathway. nih.gov Isobutyryl-CoA is an important precursor for the synthesis of various natural products. wikipedia.org
Interconversion with Related Acyl Coenzyme A Species
Butyryl-CoA exists in a dynamic equilibrium with other acyl-CoA molecules, allowing cells to adapt to different metabolic needs. These interconversions are crucial for channeling carbon skeletons into various biosynthetic and energy-generating pathways.
The primary route for the formation of butyryl-CoA is the reduction of crotonyl-coenzyme A. wikipedia.org This reaction is a fundamental step in the butyrate production pathway, which is a variation of the reverse β-oxidation pathway. nih.gov
The enzymatic conversion of crotonyl-CoA to butyryl-CoA is catalyzed by the enzyme butyryl-CoA dehydrogenase (EC 1.3.8.1), also referred to as crotonyl-CoA reductase in some contexts. nih.gov This enzyme facilitates the saturation of the double bond in crotonyl-CoA, yielding butyryl-CoA. The reaction requires a reducing agent, typically NADH, which provides the necessary electrons for the reduction. nih.gov
2 NADH + 1 Crotonyl-CoA → 2 NAD⁺ + 1 Butyryl-CoA
This reaction is energetically favorable and drives the production of butyryl-CoA, which can then be further metabolized to butyrate or butanol. wikipedia.org
Detailed Research Findings:
Research on Clostridium kluyveri has demonstrated that the butyryl-CoA dehydrogenase/ETF complex can couple the endergonic reduction of ferredoxin with the exergonic reduction of crotonyl-CoA by NADH. This mechanism is vital for the energy metabolism of butyrate-forming anaerobes.
Studies on Streptomyces cinnamonensis have highlighted the role of crotonyl-CoA reductase (CCR) in supplying butyryl-CoA for the biosynthesis of the polyketide antibiotic monensin. The expression of the ccr gene in this bacterium appears to be inducible by lysine (B10760008) or its metabolic byproducts.
Furthermore, mechanistic studies have elucidated the stereochemistry of the reduction reaction. The reduction of crotonyl-CoA to butyryl-CoA catalyzed by crotonyl-CoA carboxylase/reductase involves the transfer of a hydride from the pro-4R position of NADPH to the re face of the C3 atom of crotonyl-CoA. A solvent proton is then added in an anti fashion to the re face at the C2 position.
The table below summarizes the key enzyme and reaction in the reduction of crotonyl-CoA.
| Enzyme | Reaction | Organism Examples |
| Butyryl-CoA dehydrogenase (Crotonyl-CoA reductase) | Crotonyl-CoA + NADH + H⁺ ⇌ Butyryl-CoA + NAD⁺ | Clostridium species, Streptomyces species, various bacteria and eukaryotes |
Iii. Catabolism and Degradation Pathways Involving Butyryl Coenzyme a
Role as an Intermediate in Fatty Acid β-Oxidation
Fatty acid β-oxidation is the primary catabolic process by which fatty acid molecules are broken down to generate energy. wikipedia.org This process occurs in the mitochondria of eukaryotic cells and the cytosol of prokaryotes. wikipedia.org Butyryl-CoA is a key intermediate in the sequential degradation of even-chain fatty acids.
The breakdown of fatty acids through β-oxidation is a cyclical process that sequentially shortens the fatty acid chain by two carbon atoms in each cycle. lumenlearning.comjackwestin.com For a saturated fatty acid, each cycle of β-oxidation consists of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. wikipedia.orgjackwestin.com
The process begins with the activation of a fatty acid to its corresponding acyl-CoA derivative. Through successive rounds of β-oxidation, longer-chain acyl-CoAs are progressively shortened. Butyryl-CoA, a four-carbon acyl-CoA, emerges as an intermediate in this process. When a fatty acid has been shortened to four carbons, the resulting butyryl-CoA enters the β-oxidation spiral. In the final cycle of β-oxidation for an even-chain fatty acid, butyryl-CoA is cleaved to yield two molecules of acetyl-CoA. wikipedia.org These acetyl-CoA molecules can then enter the citric acid cycle for further oxidation and energy production.
The enzymes involved in the conversion of butyryl-CoA within the β-oxidation pathway are homologous to those that act on longer-chain acyl-CoAs and include acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. wikipedia.orgoup.com
Conversion to Butanoate (Butyrate)
Butyryl-CoA is a direct precursor to the short-chain fatty acid butyrate (B1204436) (butanoate). This conversion is particularly significant in the gut microbiome, where butyrate is a crucial energy source for colonocytes and plays a role in maintaining gut health. nih.gov There are two primary enzymatic pathways for the conversion of butyryl-CoA to butyrate.
The two main enzymatic routes for the conversion of butyryl-CoA to butyrate are catalyzed by butyrate kinase and butyryl-CoA:acetate (B1210297) CoA-transferase. nih.gov
Butyrate Kinase Pathway: In this two-step pathway, butyryl-CoA is first converted to butyryl-phosphate by the enzyme phosphotransbutyrylase. Subsequently, butyrate kinase catalyzes the transfer of the phosphoryl group from butyryl-phosphate to ADP, yielding butyrate and ATP. nih.govresearchgate.net This pathway is utilized by some bacteria, such as certain strains of Butyrivibrio fibrisolvens. nih.gov
Butyryl-CoA:acetate CoA-transferase Pathway: This pathway involves a single enzymatic step catalyzed by butyryl-CoA:acetate CoA-transferase. This enzyme transfers the CoA moiety from butyryl-CoA to an acetate molecule, resulting in the formation of butyrate and acetyl-CoA. nih.govnih.gov This route is considered a major pathway for butyrate production in the human colon and is employed by several gut bacteria, including species of Roseburia, Faecalibacterium, and Coprococcus. nih.govnih.govdtu.dk The advantage of this pathway in the gut is its ability to utilize acetate, a common fermentation end product, to drive butyrate formation. nih.gov
The table below summarizes the key enzymes and their presence in different organisms for the conversion of butyryl-CoA to butyrate.
| Enzyme | Pathway | Organism Examples |
| Butyrate Kinase | Two-step conversion via butyryl-phosphate | Butyrivibrio fibrisolvens |
| Butyryl-CoA:acetate CoA-transferase | Direct transfer of CoA to acetate | Roseburia sp., Faecalibacterium prausnitzii, Coprococcus sp. |
Participation in Specific Degradation Pathways
Beyond its role in fatty acid metabolism and butyrate production, butyryl-CoA also serves as an intermediate in the degradation of other specific molecules.
In certain anaerobic bacteria, such as Clostridium aminobutyricum and Acetoanaerobium sticklandii, 4-aminobutanoate (GABA) can be fermented to produce butyrate. wikipedia.orgnih.gov In this degradation pathway, GABA is converted through a series of intermediates, including 4-hydroxybutyrate and crotonyl-CoA. nih.gov Butyryl-CoA is formed from the reduction of crotonyl-CoA, a reaction catalyzed by butyryl-CoA dehydrogenase. nih.gov Subsequently, butyryl-CoA is converted to butyrate, completing the degradation pathway. wikipedia.orgnih.gov This metabolic route allows these microorganisms to utilize GABA as a carbon and energy source.
Iv. Enzymology and Mechanistic Studies of Butyryl Coenzyme a
Characterization of Key Enzymes in Butyryl Coenzyme A Metabolism
The conversion and synthesis of butyryl-CoA are dependent on the coordinated action of several critical enzymes. Understanding the function and characteristics of these enzymes provides insight into the regulation of butyrate (B1204436) metabolism.
Butyryl-CoA dehydrogenase (BCD) is a flavoenzyme that plays a crucial role in the metabolism of fatty acids. It catalyzes the oxidation of butyryl-CoA to crotonyl-CoA, a key step in the β-oxidation pathway. wikipedia.org This enzyme contains FAD as a prosthetic group. wikipedia.org
The reaction catalyzed by BCD is the first step in the four-step cycle of β-oxidation. In some anaerobic bacteria, the BCD-EtfAB complex is involved in a process called electron bifurcation, where the reduction of crotonyl-CoA to butyryl-CoA is coupled with the reduction of ferredoxin. researchgate.net This mechanism is significant for energy conservation in these organisms. researchgate.net
Detailed Research Findings on Butyryl-CoA Dehydrogenase:
| Feature | Description |
| Enzyme Class | Oxidoreductase wikipedia.org |
| Systematic Name | short-chain acyl-CoA:electron-transfer flavoprotein 2,3-oxidoreductase wikipedia.org |
| Prosthetic Group | FAD wikipedia.org |
| Reaction | Butyryl-CoA + Acceptor → Crotonyl-CoA + Reduced acceptor |
| Metabolic Pathway | Fatty acid β-oxidation, Butanoate metabolism wikipedia.org |
| Mechanism | The oxidation mechanism is proposed to be initiated by α-proton abstraction. nih.gov |
Butyryl-CoA:acetate (B1210297) CoA transferase (BCoAT) is a key enzyme in the production of butyrate, particularly in anaerobic bacteria found in the human gut. nih.govfrontiersin.org This enzyme catalyzes the transfer of the CoA moiety from butyryl-CoA to acetate, resulting in the formation of butyrate and acetyl-CoA. frontiersin.orgnih.gov This reaction is a critical final step in butyrate synthesis for many gut microbes. nih.gov
Studies have shown that BCoAT activity is present in various butyrate-producing bacteria, such as those from the genera Roseburia and Faecalibacterium. nih.gov The presence and activity of this enzyme can vary between different bacterial strains, indicating diverse strategies for butyrate formation within the gut microbiome. nih.gov
Detailed Research Findings on Butyryl-CoA:Acetate CoA Transferase:
| Feature | Description |
| Enzyme Class | Transferase (CoA-transferases) |
| EC Number | 2.8.3.8 nih.gov |
| Reaction | Butyryl-CoA + Acetate ⇌ Butyrate + Acetyl-CoA nih.gov |
| Metabolic Pathway | Butanoate metabolism nih.gov |
| Organisms | Predominantly found in anaerobic bacteria, including human gut microbiota. nih.govfrontiersin.org |
| Significance | A key terminal enzyme in butyrate production pathways. frontiersin.org |
Acetyl-CoA acetyltransferase, also known as thiolase, is an enzyme that catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govnih.gov This reaction is the initial step in the pathway leading to the synthesis of butyryl-CoA and subsequently butanol in some engineered metabolic pathways. nih.govresearchgate.net
The enzyme from Escherichia coli, AtoB, has been noted for its higher specific activity compared to the clostridial acetoacetyl-CoA thiolase (Thl). nih.gov However, the condensation reaction catalyzed by AtoB is thermodynamically unfavorable, favoring the reverse cleavage reaction. nih.gov
Detailed Research Findings on Acetyl-CoA Acetyltransferase:
| Feature | Description |
| Enzyme Class | Transferase (Acyltransferases) |
| EC Number | 2.3.1.9 nih.gov |
| Reaction | 2 Acetyl-CoA ⇌ Acetoacetyl-CoA + CoA nih.gov |
| Metabolic Pathway | Butanoate metabolism, Synthesis of ketone bodies nih.govnih.gov |
| Organism Example | Escherichia coli (AtoB) nih.gov |
| Kinetic Property | The reaction is reversible and generally favors the thiolytic cleavage of acetoacetyl-CoA. nih.gov |
3-Hydroxybutyryl-CoA dehydrogenase (Hbd) is an oxidoreductase that catalyzes the reversible reduction of acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA. wikipedia.orguniprot.org This reaction is a crucial step in the butyrate fermentation pathway and is dependent on NAD(P)H as a cofactor. wikipedia.orgnih.gov
The enzyme is a key component of the metabolic route that converts acetyl-CoA to butyryl-CoA. nih.gov In some bacteria, Hbd is involved in the degradation of (S)-3-hydroxybutyrate, working in concert with other enzymes like acetate CoA-transferase. nih.gov
Detailed Research Findings on 3-Hydroxybutyryl-CoA Dehydrogenase:
| Feature | Description |
| Enzyme Class | Oxidoreductase wikipedia.orguniprot.org |
| EC Number | 1.1.1.157 wikipedia.orguniprot.org |
| Systematic Name | (S)-3-hydroxybutanoyl-CoA:NADP+ oxidoreductase wikipedia.org |
| Reaction | (S)-3-hydroxybutanoyl-CoA + NADP+ ⇌ Acetoacetyl-CoA + NADPH + H+ wikipedia.org |
| Metabolic Pathway | Butanoate metabolism, Benzoate degradation wikipedia.orguniprot.org |
| Cofactor | NADP+ wikipedia.orguniprot.org |
Enoyl-CoA hydratase, also known as crotonase, catalyzes the hydration of the double bond in crotonyl-CoA to form 3-hydroxybutyryl-CoA. uniprot.orgwikipedia.org This enzyme is essential for the β-oxidation of fatty acids and is also a key component of the butyrate synthesis pathway. wikipedia.orgnih.gov
The enzyme adds a hydroxyl group and a proton to the unsaturated β-carbon of an enoyl-CoA molecule. wikipedia.org In many organisms, including rats and humans, ECH exists as a hexameric protein, which contributes to its high efficiency with six active sites. wikipedia.org
Detailed Research Findings on Enoyl-CoA Hydratase:
| Feature | Description |
| Enzyme Class | Lyase uniprot.org |
| EC Number | 4.2.1.17 nih.gov or 4.2.1.150 uniprot.orguniprot.org |
| Reaction | Crotonyl-CoA + H₂O ⇌ 3-Hydroxybutyryl-CoA uniprot.org |
| Metabolic Pathway | Butanoate metabolism, Fatty acid β-oxidation uniprot.orguniprot.org |
| Mechanism | Catalyzes the syn-addition of a water molecule across the double bond of enoyl-CoA. wikipedia.org |
| Organism Example | Clostridium acetobutylicum uniprot.org |
Butyrate kinase (Buk) is a phosphotransferase that catalyzes the final step in one of the major pathways for butyrate synthesis. wikipedia.org It facilitates the conversion of butyryl phosphate (B84403) to butyrate, with the concomitant production of ATP from ADP. wikipedia.org
This enzyme is part of the ASKHA superfamily and is transcribed from the buk gene. wikipedia.org While Butyryl-CoA:acetate CoA transferase is a prevalent enzyme for butyrate formation in many gut bacteria, butyrate kinase represents an alternative and energetically favorable route, as it generates ATP. nih.govwikipedia.org
Detailed Research Findings on Butyrate Kinase:
| Feature | Description |
| Enzyme Class | Transferase (Phosphotransferases) wikipedia.org |
| EC Number | 2.7.2.7 wikipedia.org |
| Systematic Name | ATP:butanoate 1-phosphotransferase wikipedia.org |
| Reaction | Butyryl phosphate + ADP ⇌ Butyrate + ATP wikipedia.org |
| Metabolic Pathway | Butanoate metabolism wikipedia.orguniprot.org |
| Gene | buk wikipedia.orguniprot.org |
Short-Chain Acyl Coenzyme A Synthetases
Short-chain acyl-CoA synthetases are enzymes responsible for the activation of short-chain fatty acids into their corresponding acyl-CoA thioesters. However, in the context of butyryl-CoA metabolism, the more extensively studied enzymes are those that utilize butyryl-CoA as a substrate. A key enzyme in this class is the short-chain acyl-CoA dehydrogenase (SCAD), also known as butyryl-CoA dehydrogenase. wikipedia.org This enzyme, which contains FAD as a prosthetic group, catalyzes the first step in the mitochondrial β-oxidation of fatty acids, specifically the α,β-dehydrogenation of short-chain acyl-CoAs. wikipedia.orgd-nb.info
SCAD acts almost exclusively on the 4-carbon acyl-CoA, butyryl-CoA, converting it to crotonyl-CoA. wikipedia.orgthemedicalbiochemistrypage.org This reaction is a critical part of fatty acid catabolism and the metabolism of the amino acid valine. nih.gov Deficiencies in the ACADS gene, which encodes the SCAD enzyme, lead to a metabolic disorder known as SCAD deficiency (SCADD). themedicalbiochemistrypage.org This condition results in the accumulation of butyryl-CoA and its metabolic byproducts, such as butyrylcarnitine (B1668139) and ethylmalonic acid, which are used as diagnostic markers. themedicalbiochemistrypage.orgnih.gov Studies on fibroblasts from patients with SCAD deficiency show a significantly reduced capacity to catabolize [1-¹⁴C]butyrate and dehydrogenate [2,3-³H]butyryl-CoA. nih.gov
Enzyme Kinetics and Substrate Specificity Analysis
Kinetic parameters have been determined for several enzymes that process butyryl-CoA. For instance, butyryl-CoA:acetate CoA-transferase (BCoAT) is a key enzyme in butyrate production, catalyzing the transfer of CoA from butyryl-CoA to acetate. nih.govnih.gov Studies on CoA-transferases from different bacterial sources reveal varying efficiencies with butyryl-CoA. The CoA-transferase from Ruminococcaceae bacterium CPB6 (CPB6-CoAT) can use both butyryl-CoA and caproyl-CoA as substrates, while the enzyme from Clostridium tyrobutyricum BEY8 (BEY8-CoAT) is specific for butyryl-CoA. nih.govnih.govbiorxiv.org The catalytic efficiency (k꜀ₐₜ/Kₘ) of CPB6-CoAT was found to be 3.8 times higher with caproyl-CoA compared to butyryl-CoA. nih.govbiorxiv.org In another example, the butyryl-CoA dehydrogenase (bcd) from Megasphaera elsdenii shows a limiting rate of reduction (kₗᵢₘ) of 1400 s⁻¹ and a dissociation constant (Kₐ) of 60 μM when reacting with butyryl-CoA. nih.gov
| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (mM⁻¹·min⁻¹) |
|---|---|---|---|---|
| CPB6-CoAT (Ruminococcaceae bacterium CPB6) | Butyryl-CoA | 537 ± 10 | 5.81 ± 1.5 | 10.8 ± 0.2 |
| Caproyl-CoA | 359 ± 5.3 | 14.7 ± 0.9 | 41.1 ± 0.2 | |
| BEY8-CoAT (Clostridium tyrobutyricum BEY8) | Butyryl-CoA | 369.5 | 13.91 | 37.65 |
Data sourced from studies on recombinant CoA-transferases. nih.govbiorxiv.org
Enzyme active sites possess specific structural features that allow them to recognize and bind particular substrates. For enzymes acting on butyryl-CoA, this specificity is crucial for their biological function. For example, the butyryl-CoA:acetate CoA-transferase from Clostridium tyrobutyricum (BEY8-CoAT) displays high specificity for butyryl-CoA and shows no activity with caproyl-CoA. nih.govbiorxiv.orgresearchgate.net In contrast, the CoA-transferase from Ruminococcaceae bacterium CPB6 (CPB6-CoAT) has a broader specificity, accommodating both butyryl-CoA and caproyl-CoA. nih.govnih.gov The lower Kₘ value of CPB6-CoAT for caproyl-CoA (359 µM) compared to butyryl-CoA (537 µM) indicates a higher binding affinity for the longer-chain substrate. nih.govbiorxiv.org
In acyl-CoA dehydrogenases, the substrate-binding cavity is tailored to the length and branching of the acyl chain. The binding cavity of isobutyryl-CoA dehydrogenase, for instance, is shorter and wider than that of short-chain acyl-CoA dehydrogenase (SCAD), allowing for optimal binding of its branched-chain substrate over a straight-chain one like butyryl-CoA. nih.gov The binding of butyryl-CoA to the oxidized form of butyryl-CoA dehydrogenase (bcd) from Megasphaera elsdenii leads to the formation of a kinetically competent charge-transfer complex (bcdₒₓ:butyryl-CoA). nih.govresearchgate.net This interaction is critical for catalysis and also serves a regulatory role; the binding of substrates like butyryl-CoA and products like crotonyl-CoA can significantly shift the redox potential of the enzyme, which is essential for facilitating electron transfer. nih.gov
Mechanistic Investigations of Enzyme Reactions
The dehydrogenation of butyryl-CoA by acyl-CoA dehydrogenases is a stereospecific reaction involving the removal of the pro-2R and pro-3R hydrogens. d-nb.info Mechanistic studies have provided detailed insights into the hydrogen transfer process. The reaction is believed to begin with the abstraction of the α-hydrogen (at C-2) as a proton by a catalytic base in the enzyme's active site, often a glutamate (B1630785) residue. d-nb.infonih.gov This is followed by the transfer of the β-hydrogen (at C-3) to the enzyme's FAD cofactor. d-nb.infonih.gov
Investigations using deuterated butyryl-CoA have been instrumental in elucidating this mechanism. Studies on general acyl-CoA dehydrogenase from pig kidney showed that the reaction proceeds with a high degree of concertedness in the rupture of the α and β C-H bonds. nih.gov This suggests a mechanism where the α-hydrogen is abstracted as a proton while the β-hydrogen is simultaneously transferred to the FAD cofactor as a hydride (a proton with two electrons). nih.gov Very large deuterium (B1214612) isotope effects (kH/kD) have been observed, ranging from 28 to 50, which indicates that the C-H bond cleavage is a rate-limiting step in the reaction. nih.govnih.gov For instance, in the reaction catalyzed by porcine liver fatty acyl-CoA dehydrogenase, the kH/kD was measured to be between 30 and 50. nih.gov These studies confirm that the β-hydrogen is transferred directly to the N(5)-position of the flavin ring. d-nb.infonih.gov
| Enzyme | Deuterated Substrate Position | Isotope Effect (kH/kD) |
|---|---|---|
| General Acyl-CoA Dehydrogenase (Pig Kidney) | α-deutero-butyryl-CoA | 2.5 |
| β-deutero-butyryl-CoA | 14 | |
| perdeutero-butyryl-CoA | 28 | |
| Fatty Acyl-CoA Dehydrogenase (Porcine Liver) | perdeutero-butyryl-CoA | 30-50 |
Data from reductive half-reaction experiments. nih.govnih.gov
Coenzyme A transferases (CoA-transferases) catalyze the transfer of a CoA moiety from a donor thioester to an acceptor carboxylic acid. wikipedia.org Kinetic analyses have shown that many of these enzymes, particularly those in Family III which includes butyryl-CoA:acetate CoA-transferase, operate through a ternary-complex mechanism. nih.govresearchgate.net In this mechanism, the enzyme binds both the CoA donor (e.g., butyryl-CoA) and the CoA acceptor (e.g., acetate) to form a ternary enzyme-substrate-cosubstrate complex before any chemical steps occur. nih.govresearchgate.net
Double-reciprocal plots of initial velocity data for the CoA-transferase from Ruminococcaceae bacterium CPB6 yielded a series of intersecting lines, which is characteristic of a sequential, ternary-complex mechanism. nih.gov This is in contrast to a ping-pong mechanism where a stable enzyme-CoA intermediate is formed and the first product is released before the second substrate binds, which would produce parallel lines in a double-reciprocal plot. capes.gov.br The catalytic cycle in some CoA-transferases involves significant conformational changes. For example, studies on 4-hydroxybutyrate CoA-transferase, which can use butyryl-CoA as an alternate substrate, show that the enzyme switches between open and closed conformations to bind substrates and protect reactive intermediates from hydrolysis during catalysis. nih.gov
Regulation of Enzyme Activity
The catalytic efficiency of enzymes involved in butyryl-CoA metabolism is modulated by the local concentrations of substrates, products, and other effector molecules. These regulatory interactions are crucial for maintaining metabolic homeostasis.
Enzyme activity in butyryl-CoA pathways is frequently controlled by the binding of molecules at sites distinct from the active site (allosteric regulation) or by the inhibitory effect of the reaction's own products. These mechanisms provide immediate feedback to prevent the unnecessary accumulation of intermediates and to fine-tune metabolic output.
Allosteric Regulation:
Allosteric enzymes, which often have multiple subunits, can be activated or inhibited by effector molecules, causing a conformational change that alters the enzyme's affinity for its substrate. youtube.comyoutube.comyoutube.comkhanacademy.org In pathways related to butyryl-CoA, coenzyme A (CoA) and its acyl derivatives can act as allosteric regulators. For instance, studies on a medium-chain fatty acyl-coenzyme A synthetase from ox liver revealed that CoA exerts a homotropic co-operative effect, meaning the binding of one CoA molecule increases the enzyme's affinity for subsequent CoA molecules. nih.gov In the same study, ATP and AMP acted as heterotropic co-operative ligands. nih.gov This suggests the existence of at least two conformational states of the enzyme, one with a higher affinity for CoA and ATP, and another favored by the presence of the product pyrophosphate (PPi). nih.gov
A well-documented example of allosteric regulation by a related short-chain acyl-CoA is the activation of pyruvate (B1213749) carboxylase by acetyl-CoA. nih.gov This activation is critical for replenishing oxaloacetate for the citric acid cycle and for gluconeogenesis, highlighting the role of acyl-CoAs as key sensors of the cell's metabolic state.
Product Inhibition:
Product inhibition is a common regulatory mechanism where the product of an enzymatic reaction binds to the enzyme and decreases its activity. This can occur through competitive, non-competitive, or uncompetitive inhibition.
Butyryl-CoA Synthetase: The butyryl-CoA synthetase from Paecilomyces varioti exhibits classic product inhibition. tandfonline.com Its reaction mechanism is of the Bi-Uni-Uni-Bi ping-pong type. tandfonline.com Detailed kinetic analyses have shown that the product butyryl-CoA acts as a competitive inhibitor with respect to the substrate ATP, with an inhibition constant (Ki) of 0.73 mM. tandfonline.com Similarly, the other products, AMP and PPi, also inhibit the enzyme. AMP is a competitive inhibitor against ATP (Ki = 0.42 mM) and a non-competitive inhibitor against butyrate (Ki = 1.27 mM), while PPi is a competitive inhibitor against CoA (Ki = 0.13 mM). tandfonline.com
Butanol Dehydrogenase: Butyryl-CoA itself can act as a product inhibitor for other enzymes. For example, it competitively inhibits butanol dehydrogenase. wikipedia.org The adenine (B156593) moiety of the butyryl-CoA molecule is thought to bind to the enzyme, thereby reducing its activity. wikipedia.org
Butyryl-CoA Dehydrogenase: The regulation of butyryl-CoA dehydrogenase by its substrate (butyryl-CoA) and product (crotonyl-CoA) is more complex. The binding of these molecules shifts the enzyme's redox potential, which is a critical aspect of its regulation. nih.gov This modulation of the enzyme's electrochemical properties is essential for facilitating electron transfer to the electron-transferring flavoprotein. nih.govnih.gov Specifically, in the presence of both butyryl-CoA and crotonyl-CoA, the potential of bacterial butyryl-CoA dehydrogenase is shifted positive by 60 mV. nih.gov
Human Gcn5 (Histone Acetyltransferase): In the context of epigenetics, butyryl-CoA has been shown to be a competitive inhibitor of the histone acetyltransferase Gcn5. While Gcn5 primarily uses acetyl-CoA to acetylate histones, butyryl-CoA can bind to the active site and prevent acetylation. The inhibition constant (Ki) for butyryl-CoA in this competitive inhibition model is 5.6 µM. researchgate.net This finding suggests that fluctuations in the cellular levels of different acyl-CoAs can directly influence epigenetic modifications. researchgate.net
The following table summarizes the regulatory effects on several enzymes related to butyryl-CoA metabolism:
Table 1: Allosteric and Product Inhibition of Enzymes in Butyryl-CoA Metabolism| Enzyme | Regulator | Type of Regulation | Organism/System | Inhibition Constant (Ki) |
|---|---|---|---|---|
| Butyryl-CoA Synthetase | Butyryl-CoA | Product Inhibition (Competitive vs. ATP) | Paecilomyces varioti | 0.73 mM tandfonline.com |
| Butyryl-CoA Synthetase | AMP | Product Inhibition (Competitive vs. ATP) | Paecilomyces varioti | 0.42 mM tandfonline.com |
| Butyryl-CoA Synthetase | AMP | Product Inhibition (Non-competitive vs. Butyrate) | Paecilomyces varioti | 1.27 mM tandfonline.com |
| Butyryl-CoA Synthetase | PPi | Product Inhibition (Competitive vs. CoA) | Paecilomyces varioti | 0.13 mM tandfonline.com |
| Butanol Dehydrogenase | Butyryl-CoA | Product Inhibition (Competitive) | General | Not specified wikipedia.org |
| Human Gcn5 | Butyryl-CoA | Competitive Inhibition vs. Acetyl-CoA | Human | 5.6 µM researchgate.net |
V. Molecular and Cellular Functions of Butyryl Coenzyme a
Role as an Acyl Group Donor in Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins. khanacademy.orgnih.gov Butyryl-CoA participates in this regulatory layer by providing its butyryl group for protein butyrylation and through the involvement of its coenzyme A moiety in CoAlation. imrpress.comnih.gov
Protein butyrylation is a PTM where a butyryl group is covalently attached to a lysine (B10760008) residue on a protein. imrpress.comnih.gov This process is catalyzed by enzymes known as histone acetyltransferases (HATs), such as p300 and CBP, which can utilize butyryl-CoA as an alternative substrate to acetyl-CoA. nih.gov
Histone Butyrylation: Butyrylation is observed on the N-terminal tails of core histones, particularly H3 and H4. imrpress.com This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interaction between histones and the negatively charged DNA backbone. abcam.com This can lead to a more open chromatin structure, known as euchromatin, making DNA more accessible for transcription. abcam.com
Research has identified specific sites of histone butyrylation, such as H4K5 and H4K8, and has linked this modification to active gene regulatory elements. nih.govnih.gov For instance, in the intestinal epithelium, histone butyrylation levels are influenced by the gut microbiota and are correlated with changes in gene expression. nih.gov While often associated with transcriptional activation, the precise functional role of butyrylation can be complex and context-dependent, sometimes differing from the effects of the more abundant lysine acetylation. nih.govresearchgate.net There exists a dynamic interplay between butyrylation and acetylation on histone tails, which together fine-tune gene promoter activity. nih.gov
Non-Histone Protein Butyrylation: Beyond histones, butyrylation also occurs on non-histone proteins, modulating their function. imrpress.com Studies in the bacterium Clostridium acetobutylicum have revealed extensive protein butyrylation, with over 1000 sites identified on more than 370 proteins. nih.gov In this organism, butyrylation levels change dynamically throughout its life cycle, particularly during the shift from acid production to solvent production, suggesting a regulatory role in metabolic switching. nih.gov Many of the proteins that are butyrylated are also subject to acetylation, indicating a complex crosstalk between these two acylations in regulating cellular processes. nih.gov
Key Aspects of Protein Butyrylation
| Feature | Description | Key Proteins Involved | Primary Function |
|---|---|---|---|
| Mechanism | Covalent attachment of a butyryl group from butyryl-CoA to a lysine residue. imrpress.com | p300/CBP, HBO1 nih.gov | Modulation of protein function and gene expression. imrpress.com |
| Histone Targets | Primarily N-terminal tails of histones H3 and H4. imrpress.com | Histones H3, H4 imrpress.com | Chromatin remodeling and regulation of transcription. nih.gov |
| Non-Histone Targets | Various metabolic enzymes and regulatory proteins. nih.gov | Enzymes in central metabolism (C. acetobutylicum) nih.gov | Regulation of metabolic pathways. nih.gov |
A distinct but related post-translational modification is Protein CoAlation, the covalent attachment of the entire Coenzyme A molecule to a cysteine residue on a target protein via a disulfide bond. nih.govmdpi.com This modification is not an acylation but rather a response to cellular oxidative or metabolic stress. nih.govcore.ac.uk Under such conditions, CoA can act as a low-molecular-weight antioxidant, protecting reactive cysteine residues from irreversible overoxidation. nih.govresearchgate.net
While butyryl-CoA itself is not the direct donor, the pool of CoA, from which butyryl-CoA and other acyl-CoAs are formed, is central to this process. nih.gov Cellular stress can impact the levels and states of CoA and its thioesters. nih.gov Protein CoAlation is a reversible process that has been observed in both bacteria and mammalian cells, affecting a wide range of proteins, particularly those involved in metabolism and stress response. mdpi.comcore.ac.uk The modification can alter a protein's enzymatic activity, conformation, and subcellular localization. researchgate.net For example, in vitro CoAlation of glyceraldehyde-3-phosphate dehydrogenase from S. aureus was shown to inhibit its activity and protect its catalytic cysteine from damage by hydrogen peroxide. nih.gov
Functional Implications of Protein CoAlation
| Functional Consequence | Mechanism | Example |
|---|---|---|
| Redox Protection | Protects cysteine residues from irreversible overoxidation during oxidative stress. nih.gov | Protects catalytic cysteine of GAPDH from H₂O₂ damage. nih.gov |
| Enzyme Regulation | Inhibits or alters the activity of metabolic enzymes. researchgate.net | Inhibition of S. aureus glyceraldehyde-3-phosphate dehydrogenase. nih.gov |
| Cellular Signaling | Acts as a signaling mechanism in response to metabolic and oxidative stress. nih.gov | Widespread modification of proteins in S. aureus in response to diamide-induced stress. nih.gov |
Contribution to Cellular Energy Metabolism
Butyryl-CoA is a central intermediate in several major metabolic pathways related to energy production, particularly in fatty acid metabolism and microbial fermentation. wikipedia.orgresearchgate.net
Butyryl-CoA is situated at a critical juncture in both the breakdown (catabolism) and synthesis (anabolism) of four-carbon fatty acids. wikipedia.orgnih.gov
Fatty Acid β-Oxidation: In mitochondria, the breakdown of fatty acids with an even number of carbons proceeds through a cycle of reactions known as β-oxidation. For butyric acid, this process converts it into butyryl-CoA, which is then further oxidized to two molecules of acetyl-CoA. These acetyl-CoA molecules can then enter the citric acid cycle for the complete oxidation to CO₂ and the production of ATP. wikipedia.org
Butyrate (B1204436) Formation in Gut Microbiota: In the anaerobic environment of the human colon, certain bacteria, such as those from the Clostridiaceae and Lachnospiraceae families, produce butyrate as a major fermentation end product. nih.gov This process often involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is subsequently reduced through several steps to butyryl-CoA. nih.govoup.com The conversion of crotonyl-CoA to butyryl-CoA by the butyryl-CoA dehydrogenase complex is a key energy-conserving step. nih.gov Finally, butyryl-CoA is converted to butyrate, a critical energy source for the cells lining the colon (colonocytes). nih.gov
4-aminobutanoate (GABA) Degradation: Butyryl-CoA also appears as an intermediate in the degradation pathway of the neurotransmitter GABA in certain bacteria. wikipedia.org
Butyryl-CoA in Energy Metabolism Pathways
| Metabolic Pathway | Role of Butyryl-CoA | Key Enzymes | Cellular Location/Organism |
|---|---|---|---|
| Fatty Acid β-Oxidation | Intermediate in the breakdown of butyrate. wikipedia.org | Acyl-CoA Dehydrogenase | Mitochondria (Eukaryotes) |
| Bacterial Butyrate Synthesis | Key intermediate formed from acetyl-CoA. nih.gov | β-hydroxybutyryl-CoA dehydrogenase, Crotonase, Butyryl-CoA dehydrogenase oup.com | Cytosol (Anaerobic Bacteria, e.g., Clostridium) |
| GABA Degradation | Intermediate in the catabolic pathway. wikipedia.org | Butyryl-CoA dehydrogenase wikipedia.org | Bacteria (e.g., Pseudomonas fluorescens) |
Modulation of Intracellular Metabolite Pools
The metabolism of butyryl-CoA is intrinsically linked to the levels of other critical metabolites, most notably acetyl-CoA. This interplay is fundamental for maintaining metabolic homeostasis within the cell.
Butyryl-CoA levels can directly influence the intracellular pool of acetyl-CoA through several enzymatic reactions that are often reversible or part of a cycle. wikipedia.org
Formation from Acetyl-CoA: In many butyrate-producing organisms, butyryl-CoA is synthesized from two molecules of acetyl-CoA. nih.gov This pathway represents a significant flux of carbon away from the acetyl-CoA pool, especially under conditions favoring fermentation. oup.com The initial step is catalyzed by acetyl-CoA acetyltransferase (thiolase), which condenses two acetyl-CoA units to acetoacetyl-CoA. nih.govoup.com
Generation of Acetyl-CoA: Conversely, butyryl-CoA metabolism can be a source of acetyl-CoA. In the final step of butyrate formation in many gut anaerobes, the enzyme butyryl-CoA:acetate (B1210297) CoA-transferase (But) catalyzes the transfer of the CoA moiety from butyryl-CoA to an external acetate molecule. nih.govbiorxiv.org This reaction produces butyrate and, importantly, regenerates acetyl-CoA, directly linking the metabolism of butyrate and acetate and replenishing the acetyl-CoA pool. nih.govbiorxiv.org This regenerated acetyl-CoA can then be used in other metabolic pathways, including another round of butyrate synthesis. nih.gov
This dynamic conversion between butyryl-CoA and acetyl-CoA highlights a key regulatory node in cellular metabolism, allowing cells to balance energy production, biosynthesis, and the management of carbon resources based on nutrient availability and metabolic state. wikipedia.orgoup.com
Interconversion of Butyryl-CoA and Acetyl-CoA
| Reaction | Enzyme | Effect on Metabolite Pools | Context |
|---|---|---|---|
| 2 Acetyl-CoA → Acetoacetyl-CoA → ... → Butyryl-CoA | Acetyl-CoA acetyltransferase (Thiolase), and others nih.govoup.com | Decreases Acetyl-CoA pool, Increases Butyryl-CoA pool | Butyrate synthesis in anaerobic bacteria. oup.com |
| Butyryl-CoA + Acetate → Butyrate + Acetyl-CoA | Butyryl-CoA:acetate CoA-transferase (But) nih.govbiorxiv.org | Decreases Butyryl-CoA pool, Increases Acetyl-CoA pool | Final step of butyrate formation in many gut microbes. nih.gov |
| Butyryl-CoA → 2 Acetyl-CoA | Acyl-CoA Dehydrogenase, and others | Decreases Butyryl-CoA pool, Increases Acetyl-CoA pool | Fatty acid β-oxidation in mitochondria. wikipedia.org |
Vi. Regulation of Butyryl Coenzyme a Levels and Activity
Control of Enzyme Expression and Activity
The enzymes responsible for the synthesis and consumption of Butyryl-CoA are subject to sophisticated control mechanisms that modulate their abundance and catalytic rates. These controls ensure that the flux through Butyryl-CoA-related pathways is appropriately adjusted to cellular conditions.
The expression of genes encoding enzymes in the Butyryl-CoA metabolic network is a critical point of regulation. In some organisms, these genes are organized into operons, allowing for coordinated control. For instance, in the bacterium Clostridium acetobutylicum, an apparent operon has been identified that encodes five key proteins for the conversion of acetoacetyl-CoA to Butyryl-CoA. oup.com This cluster includes the genes for β-hydroxybutyryl-CoA dehydrogenase, crotonase, and Butyryl-CoA dehydrogenase, ensuring these enzymes are synthesized in concert when butyrate (B1204436) formation is required. oup.comcapes.gov.br
Beyond transcriptional control, enzyme activity is also modulated post-transcriptionally. Butyryl-CoA itself can act as a feedback inhibitor on enzymes within its metabolic pathways. It has been shown to competitively inhibit butanol dehydrogenase and is also believed to have inhibitory effects on acetyl-CoA acetyltransferase. wikipedia.org
Table 1: Regulation of Key Enzymes in Butyryl-CoA Metabolism
| Enzyme | Regulated By | Mode of Regulation | Organism/System Studied |
| Butyryl-CoA Dehydrogenase & related enzymes | Coordinated gene expression | Transcriptional (Operon structure) | Clostridium acetobutylicum |
| Acyl-CoA Dehydrogenase Short Chain (ACADS) | High-fat diet, Stress | Transcriptional (Increased expression with high-fat diet) | Mouse heart |
| Butyryl-CoA:acetate (B1210297) CoA-transferase (But) | High acetate availability in the environment | Functional advantage leading to prevalence of the gene in certain ecosystems | Gut microbiome (e.g., swine colon) |
| Acyl-CoA Synthetases (ACS) & Thioesterases (ACOT) | Nutritional state (fasting, re-feeding, diet) | Transcriptional (Coordinated up- or down-regulation of enzyme family members) | Mouse liver and adipose tissue |
| Butanol Dehydrogenase | Butyryl-CoA | Post-Transcriptional (Competitive inhibition) | General biochemical pathway |
Metabolic Flux Control and Compartmentalization
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is a key determinant of cellular function. nih.gov The control of Butyryl-CoA levels is intrinsically linked to the management of the broader coenzyme A pool, which is dynamically regulated and compartmentalized within the cell.
Coenzyme A and its acyl-thioesters, such as Butyryl-CoA, are not uniformly distributed throughout the cell. nih.gov Distinct pools exist within the mitochondria, cytosol, peroxisomes, and even the nucleus. nih.govnih.gov This compartmentalization is crucial as it allows for the simultaneous and independent regulation of different metabolic pathways that may all use CoA derivatives. nih.gov Membranes are generally impermeable to CoA and its esters, necessitating specific transport systems or localized synthesis to maintain these separate pools. researchgate.net
The regulation of these subcellular pools is dynamic and essential for metabolic flexibility. nih.gov For example, Butyryl-CoA is primarily generated within the mitochondria through the β-oxidation of fatty acids. nih.govresearchgate.net For it to be used in cytosolic processes or for histone modification in the nucleus, the butyryl group must be exported from the mitochondria, a process likely facilitated by the carnitine shuttle system, involving the enzyme carnitine acyl-transferase (CrAT). nih.gov The total intracellular concentration of CoA is not static; it adjusts in response to metabolic shifts. Evidence suggests that the localization of COASY, the final enzyme in CoA biosynthesis, is debated, which has significant implications for understanding how CoA is distributed to these different subcellular pools. nih.govnih.gov
The nutritional status of an organism is a major driver of Butyryl-CoA availability. The metabolic pathways that produce and consume Butyryl-CoA are highly sensitive to the balance of carbohydrates, fats, and proteins in the diet. During the transition from a fed to a fasted state, the liver undergoes a significant metabolic shift from glucose oxidation to fatty acid oxidation. nih.gov This switch is supported by a net increase in the total intracellular CoA concentration, which enhances the capacity for β-oxidation and, consequently, the production of acyl-CoAs, including Butyryl-CoA. nih.gov
Conversely, specific dietary components can directly influence Butyryl-CoA levels. Research has shown that a high-fat diet can lead to a decrease in the available pool of Butyryl-CoA in certain tissues. nih.gov This occurs because the increased fat intake upregulates the expression of the ACADS enzyme, which accelerates the conversion of Butyryl-CoA to crotonyl-CoA, thereby depleting the Butyryl-CoA pool. nih.gov In the absence of fatty acids, when glucose is the primary energy source, Butyryl-CoA can be generated as an intermediate in the fatty acid synthesis pathway, highlighting how its production route adapts to the prevailing nutritional environment. nih.govnih.gov
Vii. Analytical and Methodological Approaches in Butyryl Coenzyme a Research
Quantitative Enzymatic Assays
Enzymatic assays provide a functional measure of butyryl-CoA by capitalizing on the specificity of enzymes that utilize it as a substrate. These methods are often cost-effective and can be adapted for high-throughput screening.
Spectrophotometric and Coupled Enzyme Assay Methods
Spectrophotometric assays are a cornerstone for the quantification of butyryl-CoA. A common approach involves monitoring the change in absorbance of a chromophore that is directly or indirectly linked to the enzymatic conversion of butyryl-CoA. For instance, the activity of butyryl-CoA dehydrogenase, an enzyme that catalyzes the oxidation of butyryl-CoA to crotonyl-CoA, can be followed by measuring the reduction of an artificial electron acceptor at a specific wavelength. asm.org
Coupled enzyme assays expand the utility of spectrophotometry by linking the reaction of interest to a subsequent, easily measurable enzymatic reaction. A prominent example is the measurement of butyryl-CoA:acetate (B1210297) CoA-transferase activity. biorxiv.orgnih.govnih.gov In this coupled system, the acetyl-CoA produced from the reaction of butyryl-CoA and acetate is used by citrate (B86180) synthase to produce citrate and Coenzyme A (CoA). biorxiv.orgnih.gov The released CoA can then be detected by its reaction with 5,5'-dithiobis(2-nitrobenzoate) (DTNB), which produces a colored product that can be quantified spectrophotometrically at 412 nm. biorxiv.orgnih.gov This method allows for the indirect but accurate determination of the initial butyryl-CoA concentration or the activity of the enzyme that metabolizes it.
Another coupled assay involves monitoring the oxidation of NADH. asm.orgnih.gov The butyryl-CoA dehydrogenase/Etf complex can be assayed by measuring the decrease in NADH absorbance at 340 nm in the presence of crotonyl-CoA. asm.orgnih.gov These assays are highly specific and sensitive, making them valuable tools in the study of butyrate (B1204436) metabolism. nih.gov
Chromatographic and Mass Spectrometry Techniques
Chromatographic methods, particularly when coupled with mass spectrometry, offer unparalleled specificity and sensitivity for the detection and quantification of butyryl-CoA and other acyl-CoAs. rsc.org These techniques separate complex mixtures of metabolites, allowing for the precise identification and measurement of individual compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. thermofisher.com While butyryl-CoA itself is not directly amenable to GC-MS analysis due to its low volatility, the technique is invaluable for detecting the products of its metabolism, such as butyrate. nih.govresearchgate.net To analyze short-chain fatty acids like butyrate, samples are often derivatized to increase their volatility and thermal stability. thermofisher.comyoutube.com This typically involves a two-step process of methoximation followed by silylation. thermofisher.comyoutube.com
In a typical workflow, after enzymatic reactions involving butyryl-CoA, the resulting butyrate can be extracted and analyzed by GC-MS. researchgate.net The separated compounds are then ionized, and the mass spectrometer analyzes the resulting fragments, providing a "fingerprint" that allows for definitive identification and quantification. thermofisher.com This approach has been successfully used to study the activity of enzymes like butyryl-CoA:acetate CoA transferase. researchgate.net
Table 1: GC-MS Parameters for Metabolite Analysis
| Parameter | Value/Description |
| Chromatography | |
| Column | SH-WAX (60 m x 0.25 mm I.D., df=0.5 µm) or similar |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Inlet Temperature | 250°C |
| Oven Program | Example: 80°C (2 min) -> ramp to 240°C |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | ~200-280°C |
| Mass Analyzer | Quadrupole or similar |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) |
Note: Specific parameters can vary based on the instrument and application.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Acyl Coenzyme A Quantification
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has become the gold standard for the direct quantification of acyl-CoA species, including butyryl-CoA, in biological samples. rsc.orgnih.govacs.orgnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. rsc.org
In this method, an extract containing acyl-CoAs is injected into the HPLC system, where different acyl-CoA species are separated based on their physicochemical properties. The separated molecules then enter the mass spectrometer, where they are ionized, fragmented, and detected. A common fragmentation pattern for acyl-CoAs in positive ion mode involves a neutral loss of 507 atomic mass units (amu), which corresponds to the CoA moiety. nih.gov This characteristic fragmentation allows for highly specific detection using multiple reaction monitoring (MRM). nih.gov
LC-MS/MS methods have been developed for the simultaneous quantification of a wide range of acyl-CoAs, providing a comprehensive profile of cellular metabolism. acs.orgacs.org These methods are essential for understanding the intricate network of metabolic pathways in which butyryl-CoA participates. nih.govacs.orgnih.gov
Table 2: Example LC-MS/MS Parameters for Butyryl-CoA Quantification
| Parameter | Value/Description |
| Liquid Chromatography | |
| Column | Reversed-phase C18 or similar |
| Mobile Phase | Gradient of aqueous and organic solvents (e.g., acetonitrile) with an ion-pairing agent or acid |
| Flow Rate | Optimized for column dimensions |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ for Butyryl-CoA (e.g., 838.2) |
| Product Ion (m/z) | [M-507+H]+ (e.g., 331.2) and/or others for confirmation |
Note: Specific m/z values can vary slightly based on instrumentation and adducts.
Stable Isotope Labeling and Tracing
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By introducing molecules enriched with stable isotopes (e.g., deuterium (B1214612) or ¹³C) into a biological system, researchers can trace the flow of atoms through various metabolic reactions.
Application of Deuterium and Carbon-13 Labeled Butyryl Coenzyme A for Metabolic Flux Analysis
The use of deuterium (²H) and carbon-13 (¹³C) labeled substrates allows for the detailed investigation of butyryl-CoA metabolism. nih.govnih.govisotope.com For instance, by providing cells with ¹³C-labeled glucose or glutamine, the incorporation of these isotopes into the butyryl-CoA pool can be monitored, revealing the relative contributions of different carbon sources to its synthesis. isotope.com This approach, known as metabolic flux analysis (MFA), provides a quantitative map of cellular metabolism. nih.govyoutube.com
Deuterium-labeled butyryl-CoA has been instrumental in studying the kinetics and mechanisms of enzymes like fatty acyl-CoA dehydrogenase. nih.gov The deuterium isotope effect, where the rate of a reaction is altered by the presence of deuterium, can provide insights into the rate-limiting steps of an enzymatic reaction. nih.gov
Furthermore, stable isotope labeling by essential nutrients in cell culture (SILEC) has emerged as a method to generate isotopically labeled acyl-CoA internal standards. acs.orgnih.govresearchgate.net By growing cells in a medium where an essential precursor, like pantothenate, is replaced with its stable isotope-labeled counterpart, a full suite of labeled acyl-CoAs, including butyryl-CoA, can be produced. acs.orgnih.gov These labeled standards are crucial for accurate quantification in mass spectrometry-based methods. nih.gov The ability to trace the metabolic fate of labeled butyryl-CoA provides a dynamic view of its role in cellular physiology and disease. nih.govnih.gov
Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) for Biosynthetic Preparation
The quantification of cellular metabolites such as Butyryl Coenzyme A (CoA) and other acyl-CoA thioesters by stable isotope dilution mass spectrometry is a highly accurate method. nih.gov However, a significant challenge has been the limited commercial availability of corresponding isotopically labeled internal standards. nih.govnih.gov To overcome this, a methodology known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) has been adapted for the biosynthetic generation of stable isotope-labeled CoA and its thioester derivatives. nih.govacs.org
This technique is analogous to the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method used for quantitative proteomics. nih.govacs.org The SILEC approach for CoA biosynthesis leverages the fact that pantothenate (Vitamin B5) is an essential nutrient for mammalian cells, serving as a direct precursor in the five-step enzymatic pathway to synthesize CoA. nih.govacs.org In this method, cells are cultured in a medium where standard pantothenate is replaced with a stable isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate. nih.gov
Research using murine hepatocyte cell lines (Hepa 1c1c7) has demonstrated the successful application of this method. nih.govnih.gov The key findings from these studies include:
Efficient Labeling: Efficient incorporation of the stable isotope label into the cellular CoA pool was achieved, with labeling efficiency exceeding 99% after three cell passages. nih.govnih.gov
Optimization of Serum: The choice of serum supplement was found to be critical. Charcoal-dextran-stripped fetal bovine serum (FBS) proved more effective than dialyzed or undialyzed FBS because it contains lower levels of contaminating, unlabeled pantothenate. nih.govnih.govacs.org
Application as Internal Standards: The stable isotope-labeled CoA species extracted from these cells are used as internal standards for liquid chromatography-mass spectrometry (LC-MS) based assays, enabling precise quantification of endogenous CoA thioesters in various experimental models. nih.govnih.gov
The SILEC methodology provides a robust and generalizable paradigm for producing a library of stable isotope-labeled internal standards from vitamins and other essential nutrients that are otherwise difficult to synthesize chemically. nih.govpsu.edursc.org
Table 1: Key Parameters in SILEC for CoA Biosynthesis
| Parameter | Detail | Rationale / Finding | Source |
| Methodology | Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) | Adapts the SILAC principle for metabolite labeling. | nih.govacs.org |
| Cell Line | Murine Hepatocytes (Hepa 1c1c7) | A standard mammalian cell line used for metabolic studies. | nih.govnih.gov |
| Labeled Precursor | [¹³C₃¹⁵N₁]-pantothenate | Replaces the essential nutrient pantothenate to introduce a stable isotope label into the CoA backbone. | nih.gov |
| Labeling Efficiency | >99% | Achieved after three passages in culture, ensuring a fully labeled internal standard pool. | nih.govnih.gov |
| Serum Supplement | Charcoal-dextran-stripped FBS | Found to be superior due to lower levels of contaminating unlabeled pantothenate. | nih.govacs.org |
| Application | Internal Standards for LC-MS | Enables accurate quantification of endogenous CoA thioesters by correcting for matrix effects and variations in sample processing. | nih.govnih.gov |
Molecular Biology Techniques
Understanding the biosynthesis and metabolism of butyryl-CoA has been significantly advanced by molecular biology techniques, particularly the cloning and expression analysis of genes encoding key enzymes in the pathway. nih.govasm.org These studies allow for the detailed characterization of enzymes responsible for the conversion of substrates into butyryl-CoA and its subsequent reactions. nih.gov
A notable example comes from research on Clostridium acetobutylicum, a bacterium known for producing butanol and acetone. asm.org In this organism, the enzymes β-hydroxybutyryl-CoA dehydrogenase (BHBD), crotonase, and butyryl-CoA dehydrogenase (BCD) are pivotal for converting acetoacetyl-CoA to butyryl-CoA. nih.govasm.org Gene cloning studies revealed that the genes encoding these enzymes (hbd, crt, and bcd, respectively) are clustered together on the chromosome. nih.govasm.org Further sequencing identified two additional open reading frames, etfA and etfB, downstream of bcd, which encode for proteins homologous to the alpha and beta subunits of an electron transfer flavoprotein. nih.gov This genetic arrangement strongly suggests that these genes form a single transcriptional unit, or operon, termed the butyryl-CoA synthesis (BCS) operon, which is crucial for both acid and solvent formation in clostridia. nih.govasm.org
In other bacteria, such as Ruminococcaceae bacterium CPB6 and Clostridium tyrobutyricum, gene cloning has been used to identify and characterize CoA-transferases. nih.gov Butyryl-CoA:acetate CoA-transferase (BCoAT) is the enzyme that catalyzes the final step in butyrate synthesis from butyryl-CoA. nih.govbiorxiv.org By cloning and expressing genes from these organisms in E. coli, researchers were able to perform comparative analyses. nih.gov This work led to the discovery that the CoA-transferase from Ruminococcaceae bacterium CPB6 could utilize both butyryl-CoA and caproyl-CoA as substrates, whereas the enzyme from C. tyrobutyricum was specific for butyryl-CoA. nih.govbiorxiv.org Such studies are essential for understanding the metabolic diversity and substrate specificity of enzymes involved in fatty acid metabolism. nih.gov
Table 2: Examples of Cloned Genes Related to Butyryl-CoA Metabolism
| Gene(s) | Encoded Enzyme(s) | Source Organism | Key Finding | Source |
| crt, bcd, etfB, etfA, hbd | Crotonase, Butyryl-CoA Dehydrogenase, Electron Transfer Flavoprotein (subunits β and α), β-hydroxybutyryl-CoA Dehydrogenase | Clostridium acetobutylicum | Genes are clustered in a "BCS" operon, suggesting coordinated regulation and transcription. | nih.govasm.org |
| CoAT gene (CPB6) | Butyryl/Caproyl-CoA:Acetate CoA-transferase | Ruminococcaceae bacterium CPB6 | Enzyme exhibits activity with both butyryl-CoA and caproyl-CoA, with higher efficiency for caproyl-CoA. | nih.govbiorxiv.org |
| CoAT gene (BEY8) | Butyryl-CoA:Acetate CoA-transferase (BCoAT) | Clostridium tyrobutyricum BEY8 | Enzyme shows specific activity for butyryl-CoA, unlike the broader specificity of the CPB6 enzyme. | nih.govbiorxiv.org |
The functional and structural characterization of enzymes that utilize butyryl-CoA as a substrate or product relies on obtaining high-purity protein samples. nih.gov Recombinant protein expression and purification are standard strategies to achieve this. biorxiv.org The general workflow involves cloning the gene of interest into an expression vector, transforming the vector into a suitable host organism (commonly E. coli), inducing protein expression, and then purifying the target protein from the cell lysate. youtube.comyoutube.com
For enzymes involved in butyryl-CoA metabolism, E. coli strains like BL21(DE3) are frequently used as the expression host, often with expression vectors such as pET28a. biorxiv.orgbiorxiv.org This system allows for high-level production of the recombinant protein upon induction. biorxiv.org Often, the recombinant protein is engineered to include an affinity tag (e.g., a polyhistidine-tag or His-tag) to simplify purification. youtube.com
Purification typically involves multiple chromatography steps to separate the protein of interest from other cellular components. youtube.com
Affinity Chromatography: This is often the first step, where the tagged protein specifically binds to a resin (e.g., a nickel-NTA resin for His-tagged proteins). After washing away unbound proteins, the target protein is eluted. youtube.com
Ion Exchange Chromatography: This technique separates proteins based on their net charge at a specific pH.
Size Exclusion Chromatography (Gel Filtration): This final "polishing" step separates proteins based on their size and hydrodynamic radius, effectively removing aggregates and other remaining impurities. nih.gov
For example, the CoA-transferases from Ruminococcaceae bacterium CPB6 and Clostridium tyrobutyricum BEY8 were successfully expressed in E. coli and purified to homogeneity using this multi-step chromatographic approach. biorxiv.orgbiorxiv.org Similarly, butyryl-CoA dehydrogenase from the anaerobe Peptostreptococcus elsdenii has been purified, allowing for detailed studies of its physical and catalytic properties, such as its molecular weight (approx. 150,000 Da) and its FAD prosthetic group. nih.govnih.gov
Butyryl Coenzyme A Lithium Salt as a Research Reagent
This compound is an indispensable reagent in biochemical and molecular biology research. pubcompare.aimoleculardepot.com Its primary utility is as a substrate for a variety of enzymes, making it essential for enzymatic assays, kinetic studies, and metabolic pathway analysis. pubcompare.aichemimpex.com It is widely used in research areas such as lipid and butanoate metabolism, cellular signaling, and metabolic engineering. pubcompare.aisigmaaldrich.com
Specific applications include:
Enzyme Assays: It serves as a key substrate for enzymes like butyryl-CoA dehydrogenase, CoA-transferases, and various lipases. nih.govsigmaaldrich.com For example, in assays for butyryl-CoA:acetate CoA-transferase, the transfer of the CoA moiety from butyryl-CoA to acetate is monitored to determine enzyme activity and kinetics. nih.gov
Metabolic Studies: Researchers use butyryl-CoA to investigate metabolic pathways in various organisms and to study the effects of different conditions or compounds on these pathways. chemimpex.com
Histone Modification Studies: It is used to study post-translational modifications, specifically the process of histone butyrylation, a more recently discovered epigenetic mark. sigmaaldrich.comsigmaaldrich.com
Proper handling and storage of Butyryl-CoA lithium salt are crucial to maintain its integrity and ensure experimental reproducibility. The compound is typically supplied as a lyophilized white powder. chemimpex.comsigmaaldrich.com
Table 3: Properties and Handling of this compound
| Property | Specification | Source |
| Synonyms | Butyryl-CoA lithium salt hydrate, Coenzyme A S-butanoate lithium salt | sigmaaldrich.comlarodan.com |
| Molecular Formula | C₂₅H₄₂N₇O₁₇P₃S · xLi⁺ · yH₂O | sigmaaldrich.com |
| Molecular Weight | 837.62 g/mol (free acid basis) | moleculardepot.comsigmaaldrich.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥90% | sigmaaldrich.com |
| Storage | Store at -20°C, desiccated. The compound is moisture-sensitive. | moleculardepot.comsigmaaldrich.comusbio.net |
| Solubility | Soluble in water (e.g., up to 50 mg/mL). | sigmaaldrich.com |
| Solution Stability | Aqueous solutions are not stable long-term and can degrade. It is recommended to prepare solutions fresh before use. Solutions should be prepared in deoxygenated buffer or water and can be stored at 4°C for use within one day. | usbio.net |
| Handling | Should be handled by qualified personnel trained in laboratory procedures. | usbio.net |
Viii. Butyryl Coenzyme a in Epigenetic Regulation and Gene Expression
Histone Butyrylation as a Chromatin Modification
Histone butyrylation is a dynamic and reversible post-translational modification (PTM) that directly impacts the chromatin landscape. biorxiv.org It is one of several known histone acylations, including the well-studied acetylation, as well as propionylation and crotonylation, that link cellular metabolism to the regulation of gene expression. nih.govresearchgate.net
Lysine (B10760008) butyrylation (Kbu) was first identified as a novel histone modification where a butyryl group is covalently attached to the epsilon-amino group of a lysine residue. nih.govbiorxiv.org This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interactions between the histone tail and the negatively charged DNA backbone. nih.govnih.gov This process is biochemically dependent on the availability of butyryl-CoA, a metabolic intermediate derived from sources like fatty acid oxidation and the fermentation of dietary fiber by the gut microbiota. nih.govoup.comoup.com
Mass spectrometry has been a key tool in identifying specific sites of histone butyrylation. For instance, studies have identified Kbu at various lysine residues on histones H3 and H4, including H3K9, H3K14, H3K27, H4K5, H4K8, and H4K12. nih.govresearchgate.net The presence of Kbu at these sites suggests a role in regulating chromatin structure and function. It's also important to note that lysine butyrylation can exist in isomeric forms, such as n-butyrylation and isobutyrylation, which are derived from different metabolic pathways (fatty acid metabolism and valine catabolism, respectively). biorxiv.orgnih.govoup.comoup.com
Table 1: Identified Histone Lysine Butyrylation (Kbu) Sites
| Histone | Lysine Residue |
| H3 | K9 |
| H3 | K14 |
| H3 | K27 |
| H4 | K5 |
| H4 | K8 |
| H4 | K12 |
| H2B | K42 |
| H2B | K134 |
This table is based on findings from multiple studies and may not be exhaustive. nih.govresearchgate.net
The enzymes responsible for catalyzing histone butyrylation are known as histone acyltransferases (HATs). Notably, the well-characterized histone acetyltransferases p300 and its paralog, CREB-binding protein (CBP), have been shown to possess histone butyryltransferase activity. biorxiv.orgnih.govoup.com These enzymes utilize butyryl-CoA as a substrate to transfer the butyryl group to lysine residues on histones. researchgate.net
Kinetic studies have demonstrated that p300 can effectively use butyryl-CoA, alongside other acyl-CoAs like acetyl-CoA and propionyl-CoA, to acylate histone substrates. nih.gov The ability of p300 and CBP to catalyze different types of acylations highlights their versatility as regulatory enzymes that can respond to changes in the cellular metabolic state. The specific activity of these enzymes and the resulting patterns of histone acylation are crucial in determining the downstream effects on gene expression. nih.govnih.gov
Impact on Chromatin Structure and Accessibility
Post-translational modifications of histones, including butyrylation, play a fundamental role in modulating chromatin structure and accessibility. mdpi.comkhanacademy.org These modifications can influence how tightly DNA is packaged, thereby controlling the access of transcription factors and other regulatory proteins to the genetic material. nih.govyoutube.com
Histone butyrylation is thought to contribute to a more open and accessible chromatin state, a hallmark of actively transcribed genes. nih.gov By neutralizing the positive charge on lysine residues, butyrylation can reduce the affinity between histones and DNA, leading to a relaxation of the chromatin fiber. nih.govnih.gov This "loosening" of the chromatin structure makes the underlying DNA more accessible to the transcriptional machinery.
Studies have shown that different histone acylations can have distinct effects on chromatin dynamics. For example, butyrylation, with its larger and more hydrophobic side chain compared to acetylation, may have unique impacts on nucleosome stability and higher-order chromatin organization. frontiersin.org The dynamic interplay between different histone modifications, including acetylation and butyrylation, creates a complex regulatory code that fine-tunes chromatin structure and function. nih.gov
Link to Transcriptional Regulation
The ultimate consequence of histone butyrylation is its impact on gene transcription. nih.gov The modification is generally associated with the activation of gene expression, and its presence at gene promoters and regulatory elements correlates with transcriptional activity. nih.govnih.gov
A growing body of evidence links histone butyrylation to active gene expression. nih.govnih.gov Genome-wide studies have revealed that histone butyrylation marks, such as H3K27bu, are enriched at the transcription start sites (TSSs) of actively transcribed genes. researchgate.netnih.gov In some cases, the levels of histone butyrylation have been shown to be positively correlated with the levels of gene expression. nih.gov
For instance, in rice, genes marked with histone Kbu have significantly higher expression levels compared to those without this modification. nih.gov Furthermore, the co-occurrence of histone butyrylation with other activating marks, such as acetylation, can lead to even higher levels of gene expression, suggesting a collaborative role in transcriptional regulation. nih.gov The direct stimulation of transcription by p300-catalyzed histone butyrylation has also been demonstrated in in vitro transcription systems. researchgate.net This association with active transcription underscores the importance of butyryl-CoA and histone butyrylation in the epigenetic control of gene expression. nih.govembopress.org
Interplay with Other Post-Translational Histone Modifications
The epigenetic landscape is not defined by a single type of histone modification but rather by the complex interplay and "crosstalk" between various marks. Butyrylation of histones, particularly on lysine residues, coexists and interacts with other acylations, such as acetylation, propionylation, and crotonylation, to fine-tune gene expression.
Histone butyrylation, along with acetylation, propionylation, and crotonylation, are structurally similar post-translational modifications (PTMs) that are generally associated with active gene expression. nih.gov These modifications neutralize the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more open and transcriptionally accessible chromatin state. nih.gov
The enzymes responsible for adding these acyl groups, known as histone acetyltransferases (HATs), can often utilize different short-chain acyl-CoA molecules as substrates. nih.gov For instance, the well-characterized HAT p300 is known to be a promiscuous enzyme, capable of catalyzing not only acetylation but also propionylation, butyrylation, and crotonylation. nih.gov However, the efficiency with which these different acyl-CoAs are used can vary between different HAT families. While p300 is quite versatile, other families like GNATs and MYSTs show a more restricted activity, primarily catalyzing acetylation and, to a lesser extent, propionylation and butyrylation. nih.gov
This competition for the same enzymes and histone lysine residues creates a dynamic interplay between these modifications. For example, in rice, a large number of active genes are marked by both histone butyrylation (Kbu) and H3K9 acetylation (H3K9ac), suggesting a degree of redundancy in their function. nih.govresearchgate.net However, under specific conditions like starvation or submergence, the dynamic changes observed in Kbu and H3K9ac can differ, indicating that they may also have distinct roles in responding to various environmental and metabolic signals. nih.govresearchgate.net
Furthermore, the enzymes that remove these marks, histone deacetylases (HDACs) and sirtuins, also exhibit specificity and crosstalk. Some HDACs can remove butyryl groups, and sirtuins have been shown to have activity against various acylations. nih.gov For instance, HDAC1 and HDAC2 complexes are important regulators of histone crotonylation in vivo. diagenode.com The balance between the "writer" (acyltransferase) and "eraser" (deacylase) enzymes for each of these modifications ultimately determines the specific acylation pattern on histones and the resulting transcriptional output.
Table 1: Comparison of Histone Acylation Marks
| Modification | Donor Molecule | Key "Writer" Enzyme(s) | General Function | Reference |
|---|---|---|---|---|
| Butyrylation | Butyryl-CoA | p300 | Transcriptional Activation | nih.gov |
| Acetylation | Acetyl-CoA | p300, GNATs, MYSTs | Transcriptional Activation | nih.gov |
| Propionylation | Propionyl-CoA | p300 | Transcriptional Activation | nih.gov |
| Crotonylation | Crotonyl-CoA | p300 | Transcriptional Activation | nih.govnih.gov |
The "epigenetic landscape" is a conceptual framework that illustrates how gene expression patterns are established and maintained during development and in response to environmental cues. researchgate.net The cellular acyl-CoA landscape, which refers to the relative concentrations of different acyl-CoA species within the cell, is a critical determinant of this epigenetic landscape. acs.org The availability of these key metabolites directly influences the activity of chromatin-modifying enzymes. acs.org
The presence of various acyl-CoAs on histones is ultimately dictated by the cellular metabolic state. nih.gov For example, the concentration of butyryl-CoA is influenced by the metabolism of short-chain fatty acids like butyrate (B1204436). nih.gov Treating cells with butyrate leads to a dose-dependent increase in intracellular butyryl-CoA levels and a corresponding increase in histone butyrylation. nih.gov
The competition between different acyl-CoA molecules for the catalytic sites of HATs means that shifts in the metabolic state can lead to global changes in histone acylation patterns. For instance, a decrease in the availability of acetyl-CoA, the most abundant acyl-CoA, can lead to an increase in histone crotonylation, as crotonyl-CoA can then more effectively compete for HAT binding. nih.gov This demonstrates how the metabolic state of the cell can be translated into distinct epigenetic outcomes, thereby influencing gene expression programs.
Influence on DNA Methylation Patterns
While butyryl-CoA's primary epigenetic role is as a substrate for histone butyrylation, it can also indirectly influence another crucial epigenetic mark: DNA methylation. This modulation occurs through the metabolic byproducts and pathways linked to butyryl-CoA metabolism.
Recent research suggests a link between butyrate metabolism and DNA methylation patterns. In human colon cancer cells, sodium butyrate treatment was found to activate the mitochondrial tricarboxylic acid (TCA) cycle while inhibiting methionine metabolism. nih.gov The methionine cycle is the primary source of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including DNA methylation by DNA methyltransferases (DNMTs). nih.gov By impacting the methionine cycle, butyrate can potentially alter the availability of SAM, thereby indirectly influencing global and locus-specific DNA methylation patterns. nih.gov
Furthermore, butyrate has been shown to regulate the expression of key epigenetic enzymes, including DNMT1 and TET1 (a DNA demethylase). nih.gov This suggests that butyryl-CoA and its metabolites can exert a multi-level influence on the DNA methylation landscape, both by affecting the availability of the methyl donor and by regulating the expression of the enzymatic machinery that writes and erases DNA methylation marks.
Relationship Between Cellular Metabolism and Epigenetic Mechanisms
The connection between cellular metabolism and epigenetics is a fundamental principle of gene regulation. The metabolic state of a cell, reflected in the concentrations of key metabolites like butyryl-CoA, directly shapes the epigenetic landscape to control gene expression in response to physiological and environmental changes.
The levels of various acyl-CoAs, including butyryl-CoA, are tightly linked to the metabolic status of the cell, which is in turn influenced by nutrient availability and signaling pathways. nih.govacs.org For example, the production of butyrate by the gut microbiota and its subsequent conversion to butyryl-CoA in intestinal epithelial cells provides a direct link between diet, microbial activity, and epigenetic regulation in the gut. nih.govnih.gov
This coupling allows cells to adapt their gene expression programs to changing metabolic conditions. For instance, during periods of nutrient scarcity or stress, metabolic pathways are rewired, leading to changes in the cellular acyl-CoA pool. nih.govresearchgate.net These changes are then translated into alterations in histone acylation patterns, which can activate or repress specific sets of genes to promote survival and adaptation. nih.govresearchgate.net This intricate feedback loop between metabolism and epigenetics ensures that cellular function is dynamically regulated in response to the ever-changing internal and external environment.
Ix. Role of Butyryl Coenzyme a in Microbial Biochemistry and Physiology
Contribution to Short-Chain Fatty Acid Production by Gut Microbiota
The synthesis of short-chain fatty acids by the gut microbiota is a cornerstone of host-microbe symbiosis, and butyryl-CoA is at the heart of the production of one of the most crucial SCFAs, butyrate (B1204436). Butyrate serves as the primary energy source for colonocytes and has profound effects on host physiology.
Specific Butyrate-Producing Species and their Metabolic Pathways
A specialized group of anaerobic bacteria residing in the human colon are responsible for the bulk of butyrate production. These microorganisms are phylogenetically diverse but share common metabolic strategies for synthesizing butyrate, with butyryl-CoA as a key intermediate. The predominant butyrate producers belong to the phylum Firmicutes, particularly within the families Lachnospiraceae and Ruminococcaceae. nih.gov Prominent butyrate-producing genera include Faecalibacterium, Roseburia, Eubacterium, Anaerostipes, Coprococcus, and Anaerobutyricum. asm.orgnih.gov
These bacteria employ several metabolic pathways to generate butyrate, all of which converge at the formation of butyryl-CoA. The four primary pathways are the acetyl-CoA pathway, the glutarate pathway, the 4-aminobutyrate pathway, and the lysine (B10760008) pathway. nih.govasm.org The acetyl-CoA pathway, which utilizes pyruvate (B1213749) derived from the breakdown of carbohydrates, is the most prevalent route for butyrate synthesis in the gut. researchgate.netd-nb.info In this pathway, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then sequentially reduced to 3-hydroxybutyryl-CoA, crotonyl-CoA, and finally butyryl-CoA. d-nb.info The final conversion of butyryl-CoA to butyrate is primarily catalyzed by two key enzymes: butyrate kinase or butyryl-CoA:acetate (B1210297) CoA-transferase. asm.org The butyryl-CoA:acetate CoA-transferase route is considered the most significant in the gut ecosystem, as it allows butyrate producers to utilize acetate, a major fermentation end product from other gut bacteria. nih.govnih.gov
Faecalibacterium prausnitzii, one of the most abundant butyrate producers in the healthy human gut, utilizes the acetyl-CoA pathway and is known to require acetate for growth, highlighting the importance of cross-feeding interactions within the microbiota. nih.govnih.govnih.gov Similarly, species of the genus Roseburia are efficient butyrate producers that possess the butyryl-CoA:acetate CoA-transferase enzyme and can ferment various dietary fibers to produce butyrate. nih.govresearchgate.net
| Butyrate Production Pathway | Key Substrates | Key Intermediate | Final Conversion Enzymes |
| Acetyl-CoA Pathway | Pyruvate, Acetyl-CoA | Butyryl-CoA | Butyrate kinase, Butyryl-CoA:acetate CoA-transferase |
| Glutarate Pathway | Glutarate | Butyryl-CoA | Butyrate kinase, Butyryl-CoA:acetate CoA-transferase |
| 4-Aminobutyrate Pathway | 4-Aminobutyrate | Butyryl-CoA | Butyryl-CoA:4-hydroxybutyrate CoA transferase |
| Lysine Pathway | Lysine | Butyryl-CoA | Butyryl-CoA:acetate CoA-transferase, Butyrate kinase |
Butyryl Coenzyme A in Bacterial and Archaeal Metabolism
The role of butyryl-CoA extends beyond its function as a precursor for butyrate. It is a central metabolite in the fermentation pathways of a wide array of anaerobic bacteria and some archaea, playing a critical role in their energy metabolism and survival in oxygen-deprived environments.
Role in Fermentation Processes of Clostridium, Roseburia, Faecalibacterium, and Porphyromonas species
Clostridium: Many species within the genus Clostridium are renowned for their fermentative capabilities, particularly in the context of acetone-butanol-ethanol (ABE) fermentation. researchgate.netresearchgate.net In these processes, butyryl-CoA is a key branch-point intermediate. nih.gov During the acidogenic phase of fermentation, acetyl-CoA is converted to butyryl-CoA, which is then used to produce butyrate, generating ATP in the process. nih.gov In some species like Clostridium acetobutylicum, under specific conditions, the metabolic flux shifts to the solventogenic phase, where butyryl-CoA is reduced to butanol. asm.orgnih.gov The conversion from butyryl-CoA to butyrate in many clostridia occurs via the concerted action of phosphotransbutyrylase and butyrate kinase. researchgate.net
Roseburia: As prominent butyrate producers, Roseburia species heavily rely on the metabolic pathway leading to and from butyryl-CoA. They possess the key enzyme butyryl-CoA:acetate CoA transferase, enabling them to efficiently convert butyryl-CoA to butyrate while simultaneously utilizing acetate from the environment. nih.gov This is a crucial aspect of their metabolism, allowing for a high yield of butyrate from dietary fibers. nih.gov
Faecalibacterium: Faecalibacterium prausnitzii also utilizes the butyryl-CoA:acetate CoA-transferase pathway for butyrate production. nih.govresearchgate.netnih.gov The metabolism of butyryl-CoA in this bacterium is tightly linked to the availability of acetate, demonstrating a key syntrophic relationship with other gut microbes. nih.gov The efficient conversion of butyryl-CoA to butyrate is a defining feature of its fermentative metabolism. researchgate.net
Porphyromonas: The oral pathogen Porphyromonas gingivalis is also capable of producing butyrate, which is considered a significant virulence factor in periodontal disease. nih.govasm.org Unlike the saccharolytic gut bacteria, P. gingivalis primarily utilizes amino acids for fermentation. nih.gov It possesses pathways to produce butyrate from substrates like lysine, where butyryl-CoA is a key intermediate. nih.gov Interestingly, P. gingivalis employs multiple CoA transferases for the final step of converting butyryl-CoA to butyrate. asm.orgasm.org
| Organism | Primary Fermentation Substrate(s) | Key Role of Butyryl-CoA | Key Butyrate Synthesis Enzyme(s) |
| Clostridium spp. | Carbohydrates | Intermediate for butyrate and butanol production | Phosphotransbutyrylase, Butyrate kinase |
| Roseburia spp. | Dietary Fibers (Carbohydrates) | Precursor for high-yield butyrate production | Butyryl-CoA:acetate CoA-transferase |
| Faecalibacterium prausnitzii | Carbohydrates, Acetate | Central intermediate in butyrate synthesis | Butyryl-CoA:acetate CoA-transferase |
| Porphyromonas gingivalis | Amino Acids (e.g., Lysine) | Intermediate in butyrate production from amino acids | Multiple CoA transferases |
Importance in Maintaining Redox Balance in Anaerobic Environments
In the strictly anaerobic environment of the gut, maintaining a balanced ratio of reduced to oxidized electron carriers (e.g., NADH/NAD+) is paramount for microbial survival and growth. The metabolic pathways involving butyryl-CoA play a crucial role in this process. The reduction of crotonyl-CoA to butyryl-CoA, a key step in butyrate synthesis, consumes reducing equivalents in the form of NADH. d-nb.info This reaction is catalyzed by the butyryl-CoA dehydrogenase (Bcd) enzyme, which often forms a complex with an electron-transferring flavoprotein (Etf). nih.gov
This Bcd-Etf complex in some anaerobic bacteria, such as certain Clostridium species, performs a remarkable process called electron bifurcation. nih.govresearchgate.net This mechanism couples the exergonic (energy-releasing) reduction of crotonyl-CoA to butyryl-CoA by NADH with the endergonic (energy-requiring) reduction of ferredoxin, also using NADH as the electron donor. nih.govasm.orgnih.gov The reduced ferredoxin is a powerful reductant that can be used in various anabolic reactions or for the production of molecular hydrogen (H2), another way to dispose of excess reducing equivalents. nih.gov By linking an energetically favorable reaction to an unfavorable one, electron bifurcation allows these anaerobes to conserve energy more efficiently and maintain redox homeostasis. The production of butyrate, therefore, acts as an important sink for electrons, helping to regenerate NAD+ and sustain glycolysis and other catabolic pathways. nih.gov
Molecular Mechanisms of Host-Microbe Metabolic Interactions
The metabolic cross-talk between the gut microbiota and the host is a complex and dynamic process. Derivatives of butyryl-CoA are emerging as key signaling molecules in this dialogue, influencing host cellular processes at the molecular level, independent of their direct clinical effects.
Signaling Roles of Butyryl Coenzyme A Derivatives in Host Physiology (excluding direct host clinical effects)
While butyrate itself is a well-known signaling molecule, recent research has shed light on the direct role of butyryl-CoA and its other derivatives in modulating host cell function. One of the most significant mechanisms is through the post-translational modification of host proteins, particularly histones.
Histone butyrylation is a recently discovered epigenetic modification where a butyryl group from butyryl-CoA is covalently attached to lysine residues on histone proteins. nih.gov This modification is mediated by the microbiota and can be influenced by the availability of butyrate precursors. nih.gov Histone butyrylation is associated with active gene regulatory elements and can influence gene expression levels in intestinal epithelial cells. nih.gov This provides a direct molecular link between microbial metabolism and the regulation of the host's genome. The accumulation of butyryl-CoA within host cells, influenced by microbial production of butyrate, can serve as a substrate for histone acetyltransferases (HATs) that can also utilize butyryl-CoA, leading to histone butyrylation. nih.gov
Beyond histone modification, butyrate, the primary derivative of butyryl-CoA, acts as a potent inhibitor of histone deacetylases (HDACs). nih.gov By inhibiting HDACs, butyrate leads to an increase in histone acetylation and butyrylation, which alters chromatin structure and the expression of numerous host genes involved in processes such as cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net This epigenetic regulation by a microbial metabolite is a fundamental mechanism of host-microbe interaction.
Furthermore, butyrate can interact with specific G-protein coupled receptors (GPCRs) on the surface of host cells, such as GPR109A, initiating intracellular signaling cascades that can modulate immune responses. researchgate.net This receptor-mediated signaling provides another layer of communication between the gut microbiota and the host, orchestrated by a key derivative of butyryl-CoA.
X. Advanced Research Perspectives on Butyryl Coenzyme a
Computational Modeling and Structural Biology
Computational and structural biology approaches have been instrumental in elucidating the interactions of butyryl-CoA with its partner proteins, revealing the molecular basis for its function and specificity.
Molecular Dynamics Simulations of Enzyme-Butyryl Coenzyme A Interactions
Molecular dynamics (MD) simulations, a computational method for studying the physical movement of atoms and molecules, are increasingly being used to model the dynamic interactions between enzymes and butyryl-CoA. These simulations provide a high-resolution view of the conformational changes that occur upon substrate binding and catalysis. For instance, MD simulations can help to understand how the binding of butyryl-CoA to an enzyme like butyryl-CoA dehydrogenase induces specific conformational shifts that are crucial for its catalytic activity. nih.gov These computational models allow researchers to predict the effects of mutations on enzyme function and to design novel inhibitors. ugr.esarxiv.org The insights gained from MD simulations complement experimental data, providing a more complete picture of the enzyme-ligand interactions at a molecular level.
Crystallographic and Cryo-EM Studies of Butyryl Coenzyme A Binding Proteins
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structures of proteins and protein complexes at atomic or near-atomic resolution. Numerous studies have successfully employed these methods to visualize the binding of butyryl-CoA to various enzymes.
One of the key enzymes studied is butyryl-CoA dehydrogenase (BCAD) , which catalyzes the first step in the beta-oxidation of fatty acids. The crystal structure of BCAD from Megasphaera elsdenii complexed with acetoacetyl-CoA has been solved, revealing a polypeptide fold similar to that of the medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov The structure shows a relatively shallow substrate-binding cavity compared to MCAD, which accounts for its substrate specificity. nih.gov
Similarly, the crystal structure of isobutyryl-CoA dehydrogenase (IBD) , involved in valine catabolism, has been determined with and without its substrate. nih.gov These structures show that IBD has a shorter and wider substrate-binding cavity than short-chain acyl-CoA dehydrogenase, allowing for the optimal binding of isobutyryl-CoA. nih.gov
The structure of acyl carrier protein (ACP) in its acylated form with a butyryl group has also been determined by X-ray crystallography. nih.gov This study revealed a flexible hydrophobic cavity near the phosphopantetheine binding site that expands to accommodate the butyryl group. nih.gov
Cryo-EM is particularly useful for studying large and flexible protein complexes that are difficult to crystallize. While specific cryo-EM studies focused solely on butyryl-CoA binding proteins are emerging, this technique holds great promise for visualizing the dynamic interactions of butyryl-CoA with large enzymatic machinery in a more native-like state.
Interactive Data Table: Crystallographic Studies of Butyryl-CoA Binding Proteins
| Protein | Organism | Resolution (Å) | Key Findings |
|---|---|---|---|
| Butyryl-CoA Dehydrogenase (BCAD) | Megasphaera elsdenii | 2.5 | Shallow substrate-binding cavity determines specificity. nih.gov |
| Isobutyryl-CoA Dehydrogenase (IBD) | Human | 1.76 | Shorter and wider substrate-binding cavity for isobutyryl-CoA. nih.gov |
| Butyryl-Acyl Carrier Protein (ACP) | E. coli | - | Flexible hydrophobic cavity accommodates the butyryl group. nih.gov |
| Phosphotransbutyrylase (PTB) | Clostridium acetobutylicum | 2.9 | Structure reveals the active site cleft between two domains. nih.gov |
| β-subunit of Acyl-CoA Carboxylase (PccB) | Streptomyces coelicolor | 2.0-2.8 | Biotin and propionyl-CoA bind perpendicularly in the active site. researchgate.netacs.org |
Emerging Roles in Novel Post-Translational Modifications and Cellular Signaling
Recent discoveries have expanded the known functions of butyryl-CoA beyond metabolism, implicating it in the regulation of protein function and cellular communication through post-translational modifications (PTMs).
Discovery and Characterization of New Acylations Involving Butyryl Coenzyme A
A significant breakthrough in understanding the regulatory roles of butyryl-CoA has been the discovery of lysine (B10760008) butyrylation , a novel post-translational modification. nih.govcapes.gov.br In this modification, the butyryl group from butyryl-CoA is covalently attached to the epsilon-amino group of a lysine residue on a protein, neutralizing its positive charge. nih.govcapes.gov.br This change can profoundly impact protein structure and function. capes.gov.br
Histones, the proteins that package DNA into chromatin, are prominent targets of butyrylation. nih.govcapes.gov.br Histone butyrylation is associated with active gene transcription and is thought to play a role in regulating gene expression. nih.gov The enzymes p300 and CREB-binding protein (CBP), previously known as histone acetyltransferases (HATs), have been shown to catalyze lysine butyrylation in vitro. nih.gov
Furthermore, research has identified an isomeric form of butyrylation, lysine isobutyrylation , where the branched-chain isobutyryl group is transferred from isobutyryl-CoA to lysine residues. oup.com Isobutyryl-CoA is derived from the catabolism of the amino acid valine. oup.comresearchgate.net Both n-butyrylation and isobutyrylation have been found on histones, suggesting distinct regulatory roles. oup.com
Unraveling Complex Cellular Signaling Networks Modulated by Butyryl Coenzyme A
The discovery of butyrylation has opened up new avenues for understanding how cellular metabolism and signaling are intertwined. The availability of butyryl-CoA, which is influenced by diet and metabolic state, can directly impact the extent of protein butyrylation and, consequently, cellular processes. nih.gov
For example, in the context of cancer, abnormal expression of butyrylation-related genes has been observed in hepatocellular carcinoma, suggesting a role for this modification in tumor development and progression. acs.org Butyrylation is implicated in regulating key physiological processes such as gene expression, cell metabolism, and cell signal transduction. acs.org
Studies have shown that changes in butyryl-CoA levels, influenced by factors like dietary fat, can regulate the butyrylation of specific histone residues, such as H3K9. nih.gov This, in turn, can affect the expression of stress-regulated genes. nih.gov The interplay between butyryl-CoA metabolism and histone modifications highlights a sophisticated mechanism by which cells respond to environmental cues.
Systems-Level Understanding through Multi-Omics Integration
To fully comprehend the complex roles of butyryl-CoA, researchers are increasingly turning to multi-omics approaches. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic view of how butyryl-CoA influences cellular systems.
By combining these datasets, it is possible to correlate changes in the levels of butyryl-CoA and related metabolites with alterations in gene expression (transcriptomics) and protein abundance and modification (proteomics). For instance, a multi-omics study could investigate how a high-fat diet impacts the gut microbiome, leading to changes in butyrate (B1204436) and butyryl-CoA production, and how this, in turn, alters the histone butyrylation landscape and gene expression profiles in intestinal epithelial cells. nih.gov
Functional enrichment analyses of genes and proteins affected by altered butyryl-CoA levels can reveal the specific signaling pathways and biological processes that are modulated. acs.org For example, such analyses have implicated butyrylation in pathways related to the cell cycle, cancer, and DNA replication. acs.org This systems-level approach is crucial for deciphering the intricate regulatory networks in which butyryl-CoA participates and for understanding its broader physiological and pathological implications.
Development of Novel Molecular Probes and Inhibitors
To dissect the specific functions of butyryl-CoA and its associated enzymes, researchers rely on the development of precise chemical tools, including molecular probes and inhibitors. These tools allow for the targeted perturbation of metabolic pathways, providing insights into enzyme function, reaction kinetics, and regulatory mechanisms. wikipedia.org
A primary application of chemical tools in this context is in enzymatic assays. Butyryl-CoA itself is a critical reagent used to characterize the enzymes that act upon it. For example, the kinetic parameters (such as Kₘ and k꜀ₐₜ) of butyryl-CoA:acetate (B1210297) CoA-transferase are determined by measuring the rate of acetyl-CoA production in the presence of varying concentrations of butyryl-CoA and acetate. nih.govbiorxiv.org Such assays are fundamental to understanding an enzyme's substrate affinity and catalytic efficiency, and for comparing the activity of enzymes from different organisms or engineered variants. biorxiv.org
The design of specific inhibitors is another key area of research. Butyryl-CoA is known to act as a competitive inhibitor for certain enzymes, such as butanol dehydrogenase. wikipedia.org This inherent inhibitory activity provides a structural template for the rational design of more potent and specific inhibitors. By synthesizing non-metabolizable analogs of butyryl-CoA, researchers can create stable chemical probes to block specific enzymatic steps. These inhibitors can be used to study the physiological consequences of blocking a particular metabolic reaction, helping to elucidate the role of that pathway in cellular health and disease.
Furthermore, molecular tools extend to the genetic level. As mentioned, the design of degenerate primers for the amplification of genes like butyryl-CoA:acetate CoA-transferase represents a powerful chemical tool. nih.govresearchgate.net These primers enable researchers to probe complex ecosystems, such as the gut microbiome, to quantify the prevalence of specific butyrate synthesis pathways. nih.gov
Table 2: Chemical Tools for Studying Butyryl-CoA Pathways
| Tool Type | Description | Research Application | Example |
|---|---|---|---|
| Substrate Analog | Butyryl-CoA lithium salt used as a substrate in enzymatic reactions. | Determining the kinetic properties (Kₘ, Vₘₐₓ) of enzymes that metabolize butyryl-CoA. biorxiv.org | Use in a coupled spectrophotometric assay to measure the activity of butyryl-CoA:acetate CoA-transferase. nih.govbiorxiv.org |
| Inhibitor Analog | Modified versions of butyryl-CoA designed to bind to an enzyme's active site without being processed. | Blocking specific enzymes to study the metabolic consequences and elucidate pathway function. | Butyryl-CoA itself acts as a competitive inhibitor of butanol dehydrogenase. wikipedia.org |
| Genetic Probe | Specifically designed DNA primers that target genes within a butyryl-CoA pathway. | Quantifying the abundance of genes responsible for butyrate production in complex microbial populations. nih.govresearchgate.net | Degenerate primers targeting the butyryl-CoA:acetate CoA-transferase gene to estimate butyrate production capacity. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. How should Butyryl Coenzyme A lithium salt be prepared and stored to ensure stability in biochemical assays?
- Methodological Answer : Dissolve the compound in deionized water at concentrations ≤50 mg/mL, filter-sterilize (0.22 µm), and aliquot to avoid repeated freeze-thaw cycles. Store at −20°C, as higher temperatures accelerate hydrolysis of the thioester bond. Stability tests using HPLC or enzymatic activity assays should confirm integrity before critical experiments .
Q. What enzymatic assays commonly utilize this compound as a substrate?
- Methodological Answer : It is used in assays for butyryl-CoA dehydrogenase (β-oxidation), 4-hydroxybutyrate CoA-transferase (ketone metabolism), and lipases (e.g., triglyceride synthesis). Activity is quantified via NADH-coupled spectrophotometry (λ = 340 nm) or fluorometric detection of CoA release .
Q. How can researchers verify the purity of this compound before experimental use?
- Methodological Answer : Perform reverse-phase HPLC with UV detection at 260 nm (adenine absorption). A purity ≥90% is recommended for kinetic studies. For isotopic labeling (e.g., [¹⁴C]-butyryl-CoA), validate specific activity via liquid scintillation counting .
Advanced Research Questions
Q. What strategies mitigate lithium ion interference in enzymatic assays using this compound?
- Methodological Answer : Lithium ions can perturb ionic strength or compete with Mg²⁺ in buffer systems. Use ion-exchange chromatography to replace Li⁺ with Na⁺/K⁺, or design control experiments with lithium-free acyl-CoA analogs. Monitor ion-specific effects using electrophysiology or atomic absorption spectroscopy .
Q. How can isotopic labeling of this compound enhance metabolic flux analysis in lipid studies?
- Methodological Answer : [1-¹⁴C]- or [2,3-³H]-labeled derivatives enable tracking of β-oxidation pathways via radio-TLC or LC-MS. Optimize tracer concentrations (≤10 µM) to avoid isotopic dilution and validate incorporation into acylcarnitines or CO₂ .
Q. What structural features of this compound influence its role in histone butyrylation studies?
- Methodological Answer : The butyryl group’s hydrophobicity and chain length modulate histone acyltransferase specificity. Compare with propionyl-/acetyl-CoA using chromatin immunoprecipitation (ChIP) and Western blotting with pan-butyryllysine antibodies. Molecular dynamics simulations further elucidate binding energetics .
Q. How do researchers resolve discrepancies in kinetic parameters (e.g., Kₘ) across studies using this compound?
- Methodological Answer : Variability arises from buffer composition (e.g., Tris vs. cacodylate), ionic strength, or substrate degradation. Standardize assay conditions (pH 7.4, 25°C) and pre-incubate enzymes with DTT to maintain active sites. Validate Kₘ values via global fitting of progress curves .
Q. What advanced techniques differentiate Butyryl Coenzyme A from other short-chain acyl-CoAs in complex mixtures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
